molecular formula C15H16N2O4S2 B2868932 (Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one CAS No. 881817-35-2

(Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one

Cat. No. B2868932
CAS RN: 881817-35-2
M. Wt: 352.42
InChI Key: ZISPWOKNJXQCGQ-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one, also known as MMTT, is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic effects. MMTT is a small molecule compound that belongs to the thiazolidinone class of organic compounds. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Antimicrobial Activity

A notable application of (Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one and its derivatives is in the field of antimicrobial research. These compounds have been synthesized and evaluated for their effectiveness against a range of bacterial strains. Studies have shown that they exhibit good to moderate antimicrobial activity, with some compounds demonstrating comparable activity to standard drugs such as Ampicillin, albeit lower than Ciprofloxacin. For instance, certain derivatives have shown very good and moderate activity against Gram-positive bacteria like B. subtilus and S. aureus, indicating their potential as antimicrobial agents (PansareDattatraya & Devan, 2015).

Structural Analysis and Synthesis

The structural characteristics of these compounds have also been a focus of research. For example, studies on supramolecular structures of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones revealed insights into their hydrogen-bonded dimers, chains of rings, and sheet formations. Such structural analyses contribute to understanding the molecular interactions and stability of these compounds, which is crucial for their potential applications in various fields including materials science and drug design (Delgado et al., 2005).

Anticancer Evaluation

Another significant application is in anticancer research, where derivatives of this compound have been synthesized and assessed for their anticancer potential. These studies have identified compounds with promising anticancer activities, suggesting their potential use in developing new cancer therapies. QSAR studies highlight the importance of specific molecular parameters in determining their effectiveness, indicating a path for the design of more potent anticancer agents (Deep et al., 2016).

Molecular Structure Investigation

Research into the molecular structure and synthesis techniques of these compounds, such as ARNO, provides valuable insights into their chemical properties and the potential for modifications to enhance their biological activity. Such investigations are fundamental in medicinal chemistry for the development of more efficient and targeted therapeutic agents (Benhalima et al., 2011).

properties

IUPAC Name

(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-20-12-8-10(2-3-11(12)18)9-13-14(19)17(15(22)23-13)16-4-6-21-7-5-16/h2-3,8-9,18H,4-7H2,1H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISPWOKNJXQCGQ-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)N3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)N3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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